molecular formula C24H22N2O7S B15036930 Ethyl 2-(2H-1,3-benzodioxole-5-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(2H-1,3-benzodioxole-5-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B15036930
M. Wt: 482.5 g/mol
InChI Key: QUQQMUUASQQDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a thiophene-3-carboxylate derivative with a benzodioxole amide group at position 2 and a 2-methoxyphenyl carbamoyl substituent at position 3. Its molecular formula is C₂₄H₂₂N₂O₇S (molecular weight: 482.51 g/mol) . The compound is listed as available in 35 mg quantities for research use .

Properties

Molecular Formula

C24H22N2O7S

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H22N2O7S/c1-4-31-24(29)19-13(2)20(22(28)25-15-7-5-6-8-16(15)30-3)34-23(19)26-21(27)14-9-10-17-18(11-14)33-12-32-17/h5-11H,4,12H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

QUQQMUUASQQDMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound include derivatives with variations in the substituents at positions 2 and 5 of the thiophene core. Below is a detailed comparison based on molecular properties, synthetic pathways, and available data:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Available Quantity Key References
Ethyl 2-(2H-1,3-Benzodioxole-5-amido)-5-[(2-Methoxyphenyl)carbamoyl]-4-Methylthiophene-3-carboxylate C₂₄H₂₂N₂O₇S 482.51 Benzodioxole amide (position 2), 2-Methoxyphenyl carbamoyl (position 5) 35 mg
Ethyl 2-[(Cyclopropanecarbonyl)amino]-5-[(2-Methoxyphenyl)carbamoyl]-4-Methylthiophene-3-carboxylate C₂₀H₂₂N₂O₅S 402.47 Cyclopropanecarbonyl amide (position 2), 2-Methoxyphenyl carbamoyl (position 5) 18 mg
Ethyl 2-Amino-5-[(2-Methoxyphenyl)carbamoyl]-4-Methylthiophene-3-carboxylate C₁₆H₁₈N₂O₄S 334.40 Amino group (position 2), 2-Methoxyphenyl carbamoyl (position 5) Not specified
Ethyl 2-Amino-4-Methyl-5-Phenyl-Thiophene-3-carboxylate C₁₅H₁₇NO₂S 283.37 Amino group (position 2), Phenyl (position 5) Synthesized via Gewald reaction

Key Observations

Substituent Impact on Molecular Weight: The benzodioxole-containing compound has the highest molecular weight (482.51 g/mol), attributed to the bulky benzodioxole group. In contrast, the cyclopropane analog is lighter (402.47 g/mol) due to the smaller cyclopropane substituent . The amino-substituted derivative (C₁₆H₁₈N₂O₄S) has the lowest molecular weight (334.40 g/mol), reflecting the absence of complex acyl groups .

Functional Group Influence on Bioactivity: Benzodioxole derivatives are known for enhanced binding to enzymes like cytochrome P450 due to their aromaticity and electron density . The 2-methoxyphenyl carbamoyl group, common to all analogs, may improve solubility compared to purely hydrophobic substituents (e.g., phenyl in ).

Synthetic Accessibility: The benzodioxole and cyclopropane analogs are synthesized via carbamoylation and amidation reactions, as evidenced by their availability in milligram quantities . Simpler analogs (e.g., ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate) are prepared via Gewald reactions using ketones and cyanoacetates .

Research Utility :

  • The benzodioxole derivative’s higher molecular complexity makes it a candidate for targeting neurological or anti-inflammatory pathways, whereas the cyclopropane analog may serve as a lead for metabolic stability studies .

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